Glutarimide (piperidine-2,6-dione) is a heterocyclic dicarboximide ring system forming the core of clinically significant agents such as thalidomide, lenalidomide, and pomalidomide. These immunomodulatory imide drugs (IMiDs) function by binding cereblon (CRBN), an E3 ubiquitin ligase adaptor protein, thereby modulating substrate specificity and promoting selective proteasomal degradation of pathogenic proteins [1] [5]. The glutarimide moiety engages CRBN’s tri-tryptophan pocket through hydrogen bonds involving the two carbonyl groups and the imidic NH [1]. This interaction underpins the pharmacological effects of IMiDs in oncology and inflammatory diseases.
Classical IMiDs face limitations including chemical instability (hydrolytic degradation of the phthalimide ring) and off-target effects (e.g., teratogenicity via SALL4 degradation) [1]. Consequently, novel glutarimide derivatives seek to optimize stability, binding affinity, and neosubstrate selectivity.
Alkyl and alkenyl substituents at the C3 position of glutarimide alter steric and electronic properties, influencing CRBN binding and degradation profiles. The allyl group (–CH₂CH=CH₂) provides a conjugate system with potential for:
Compared to propyl or propenyl analogs, allyl derivatives exhibit distinct reactivity due to the electron-rich alkene, enabling participation in metal-catalyzed reactions or Michael additions [2] [4]. This positions 3-allylglutarimide as a strategic intermediate for PROTAC (Proteolysis-Targeting Chimera) development.
Despite advances in CRBN binder design, 3-allylglutarimide remains underexplored. Key knowledge gaps include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: